3,5-Bis(4-fluorobenzoyl)phenol
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Overview
Description
3,5-Bis(4-fluorobenzoyl)phenol is an aromatic compound with significant applications in various fields, including polymer science and materials chemistry. This compound is characterized by the presence of two 4-fluorobenzoyl groups attached to a phenol ring at the 3 and 5 positions. Its unique structure imparts distinct chemical and physical properties, making it a valuable building block in the synthesis of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-fluorobenzoyl)phenol typically involves a multi-step process. One common method is the Friedel-Crafts acylation of 3,5-dihydroxybenzoic acid with 4-fluorobenzoyl chloride, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete acylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-fluorobenzoyl)phenol undergoes various chemical reactions, including:
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, facilitated by the electron-donating hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Quinones.
Reduction: 3,5-Bis(4-fluorobenzyl)phenol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3,5-Bis(4-fluorobenzoyl)phenol has a wide range of applications in scientific research:
Polymer Science: It is used as a monomer in the synthesis of hyperbranched and dendritic polymers, which have applications in drug delivery, coatings, and adhesives.
Materials Chemistry: The compound is utilized in the development of advanced materials, such as ion-exchange membranes and gas separation membranes.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-fluorobenzoyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the fluorobenzoyl groups can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify biological molecules through covalent bonding .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dihydroxy-4’-fluorobenzophenone
- 3,5-Dimethoxy-4’-fluorobenzophenone
- 3,5-Bis(4-chlorobenzoyl)phenol
Uniqueness
Compared to similar compounds, 3,5-Bis(4-fluorobenzoyl)phenol exhibits unique properties due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. The fluorine atoms also impart distinct electronic effects, making the compound more suitable for specific applications in materials science and polymer chemistry .
Properties
CAS No. |
152993-92-5 |
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Molecular Formula |
C20H12F2O3 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
[3-(4-fluorobenzoyl)-5-hydroxyphenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C20H12F2O3/c21-16-5-1-12(2-6-16)19(24)14-9-15(11-18(23)10-14)20(25)13-3-7-17(22)8-4-13/h1-11,23H |
InChI Key |
JPYRKTLIWNBXPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)O)C(=O)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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